molecular formula C20H17ClN4O2S2 B2668769 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole CAS No. 886953-26-0

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole

Cat. No.: B2668769
CAS No.: 886953-26-0
M. Wt: 444.95
InChI Key: ZRCFWUQUPRIDIZ-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole involves multiple steps. One common method includes the following steps:

    Formation of the benzothiazole core: This can be achieved through a cyclization reaction involving ortho-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the piperazine moiety: This step involves the reaction of the benzothiazole derivative with piperazine under appropriate conditions.

    Chlorination and methoxylation:

Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine position, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and controlled temperatures .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-7-chloro-4-methoxy-1,3-benzothiazole include other benzothiazole derivatives such as:

    2-(4-aminophenyl)benzothiazole: Known for its anticancer properties.

    2-(2-hydroxyphenyl)benzothiazole: Studied for its fluorescent properties and use in imaging.

    2-(4-methylpiperazin-1-yl)benzothiazole: Investigated for its potential as an antipsychotic agent.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c1-27-14-7-6-12(21)17-16(14)23-20(29-17)25-10-8-24(9-11-25)19(26)18-22-13-4-2-3-5-15(13)28-18/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCFWUQUPRIDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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